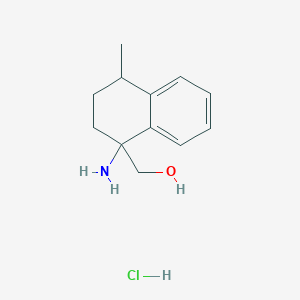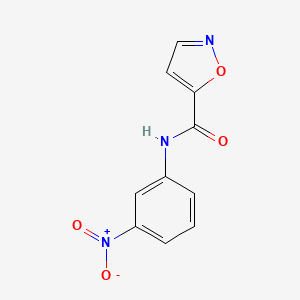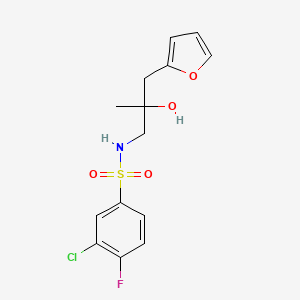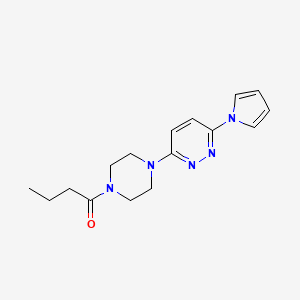![molecular formula C13H17NO6S2 B2547105 5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid CAS No. 1009419-81-1](/img/structure/B2547105.png)
5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid, is a complex molecule that likely exhibits a range of interactions due to its functional groups. While the provided papers do not directly discuss this compound, they do provide insight into similar structures and their properties, which can be extrapolated to hypothesize about the subject compound.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of amide or sulfonamide linkages, as seen in the sulfadimidine complexes with aminobenzoic acids . The presence of carboxylic acid groups in the molecule suggests that it could form salts or esters under appropriate conditions, similar to the proton-transfer compounds discussed in the papers .
Molecular Structure Analysis
The molecular structure of 5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid would be expected to show a variety of hydrogen bonding interactions. The papers describe hydrogen-bonded polymeric networks and cyclic dimers formed through interactions between carboxylic acid groups and other functional groups . These interactions are crucial for the stability and conformation of the molecule.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of reactive functional groups such as carboxylic acids and sulfonamides. The papers indicate that aminium-sulfonate N-H...O interactions are significant, which could also be relevant for the chemical behavior of the subject compound . The sulfonamide group, in particular, could engage in various substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple hydrogen bond donors and acceptors suggests high solubility in polar solvents and the potential for solid-state polymorphism. The papers suggest that the molecular dimensions of the complexed acids are similar to those of the free acids, which might also apply to the subject compound . The compound's melting point, solubility, and stability would be influenced by the strength and nature of the intermolecular interactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid, due to its complex structure, has been explored in various synthetic and chemical property studies. The synthesis of related compounds, employing sulfamoyl and carboxylic acid functional groups, demonstrates the compound's relevance in creating novel molecules with potential biological activity. For instance, the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids showcases selective nucleophilic chemistry, emphasizing the versatility of similar compounds in drug design and development processes (Robins et al., 2007). Moreover, novel biological-based nano organo solid acids, incorporating urea moieties and demonstrating catalytic applications in synthesizing various organic compounds, underline the potential of such structures in green chemistry applications (Zolfigol et al., 2015).
Catalytic Applications
The compound's structural features, particularly the sulfamoyl group, have been utilized in catalysis, showcasing its application in facilitating chemical reactions. Sulfuric acid derivatives have been employed as recyclable catalysts for condensation reactions, indicating the potential of 5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid in similar catalytic processes. Such applications highlight the compound's role in synthesizing biologically relevant molecules under mild and green conditions, contributing to sustainable chemistry practices (Tayebi et al., 2011).
Eigenschaften
IUPAC Name |
5-[(1-carboxy-3-methylsulfanylpropyl)sulfamoyl]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S2/c1-8-3-4-9(7-10(8)12(15)16)22(19,20)14-11(13(17)18)5-6-21-2/h3-4,7,11,14H,5-6H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBCLCKCCNIXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone](/img/structure/B2547024.png)




![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)

![N~4~-(3,5-dimethoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2547033.png)

![2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2547039.png)
![3-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2547040.png)

![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2547043.png)
